molecular formula C10H9F3N2S B13429281 (R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile

(R)-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile

Cat. No.: B13429281
M. Wt: 246.25 g/mol
InChI Key: GNBIVGQOAVFPEF-VIFPVBQESA-N
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Description

®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is an organic compound that features a trifluoromethylthio group attached to a phenyl ring, which is further connected to an amino-propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile typically involves the introduction of the trifluoromethylthio group to a phenyl ring, followed by the formation of the amino-propanenitrile structure. One common method involves the use of trifluoromethylthiolation reagents, such as trifluoromethylthiolating agents, in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethylthio groups on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is explored for its potential therapeutic properties. The trifluoromethylthio group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as increased chemical resistance or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can influence the compound’s binding affinity and selectivity, while the amino-propanenitrile moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group attached to a phenol ring.

    Fluoxetine: An antidepressant with a trifluoromethyl group attached to a phenoxy ring.

    Trifluoromethylated Pyrimidines: Used in antitumor research.

Uniqueness

®-2-Amino-2-(4-((trifluoromethyl)thio)phenyl)propanenitrile is unique due to the presence of both the trifluoromethylthio group and the amino-propanenitrile moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H9F3N2S

Molecular Weight

246.25 g/mol

IUPAC Name

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C10H9F3N2S/c1-9(15,6-14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5H,15H2,1H3/t9-/m0/s1

InChI Key

GNBIVGQOAVFPEF-VIFPVBQESA-N

Isomeric SMILES

C[C@](C#N)(C1=CC=C(C=C1)SC(F)(F)F)N

Canonical SMILES

CC(C#N)(C1=CC=C(C=C1)SC(F)(F)F)N

Origin of Product

United States

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